molecular formula C13H15N3O2S B2734955 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251623-06-9

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2734955
CAS RN: 1251623-06-9
M. Wt: 277.34
InChI Key: IQNLOFDRMOMCMU-UHFFFAOYSA-N
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Description

“2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound that is part of the pyridine and sulfonamide families . It has a molecular weight of 249.29 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds, such as aminopyrimidines, has been extensively studied . These compounds are synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide” can be represented by the InChI code: 1S/C13H14N2/c1-2-10-3-5-11(6-4-10)12-9-15-8-7-13(12)14/h3-9H,2H2,1H3,(H2,14,15) .


Physical And Chemical Properties Analysis

“2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide” is a solid compound . It has a molecular weight of 249.29 .

Scientific Research Applications

Future Directions

Research on similar compounds, such as 2-aminopyrimidine derivatives, has shown potential antifungal and antiplasmodial activities . This suggests that “2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide” and related compounds could be further explored for their potential medicinal properties.

properties

IUPAC Name

2-(4-ethylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-10-5-7-11(8-6-10)16-13-12(19(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNLOFDRMOMCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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